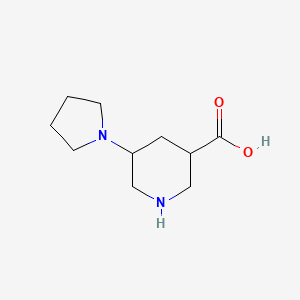![molecular formula C15H18N2O2 B13193956 (1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol](/img/structure/B13193956.png)
(1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol is a chiral compound with a unique structure that includes a cyclopentanol ring substituted with a benzyl-pyrazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol typically involves the following steps:
Formation of the Cyclopentanol Ring: The cyclopentanol ring can be synthesized through a series of reactions starting from cyclopentanone. Reduction of cyclopentanone using sodium borohydride (NaBH4) yields cyclopentanol.
Introduction of the Benzyl-Pyrazole Moiety: The benzyl-pyrazole moiety can be introduced through a nucleophilic substitution reaction. Benzyl bromide reacts with pyrazole in the presence of a base such as potassium carbonate (K2CO3) to form benzyl-pyrazole.
Coupling Reaction: The final step involves the coupling of the benzyl-pyrazole moiety with the cyclopentanol ring. This can be achieved through an etherification reaction using a suitable coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in the cyclopentanol ring can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Reagents like alkyl halides and bases (e.g., NaOH) are commonly employed.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of various alcohols and hydrocarbons.
Substitution: Formation of substituted benzyl-pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
(1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl-pyrazole moiety can bind to active sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-2-[(1-Phenyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol: Similar structure but with a phenyl group instead of a benzyl group.
(1R,2R)-2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness
(1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol is unique due to the presence of the benzyl group, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for developing targeted therapies and specialized chemical applications.
Eigenschaften
Molekularformel |
C15H18N2O2 |
|---|---|
Molekulargewicht |
258.32 g/mol |
IUPAC-Name |
(1R,2R)-2-(1-benzylpyrazol-4-yl)oxycyclopentan-1-ol |
InChI |
InChI=1S/C15H18N2O2/c18-14-7-4-8-15(14)19-13-9-16-17(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,9,11,14-15,18H,4,7-8,10H2/t14-,15-/m1/s1 |
InChI-Schlüssel |
BYXWUVOZPYRHQB-HUUCEWRRSA-N |
Isomerische SMILES |
C1C[C@H]([C@@H](C1)OC2=CN(N=C2)CC3=CC=CC=C3)O |
Kanonische SMILES |
C1CC(C(C1)OC2=CN(N=C2)CC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-5-cyclopropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B13193876.png)
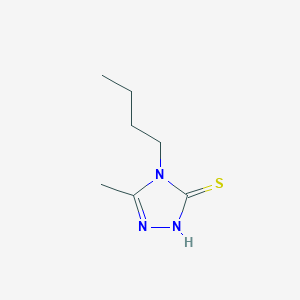
![1-[(tert-Butoxy)carbonyl]-4-chloro-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13193883.png)
![2-{6-ethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile](/img/structure/B13193891.png)
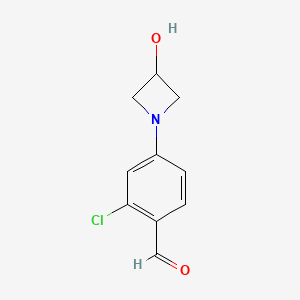
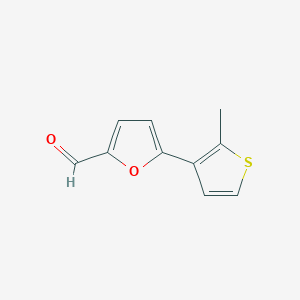
![2-{[(2-Chlorophenyl)methyl]amino}propanoic acid](/img/structure/B13193911.png)
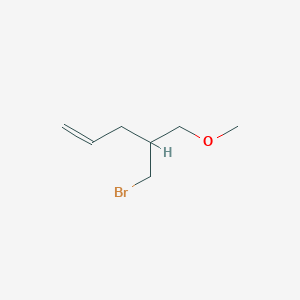
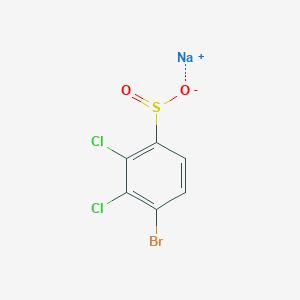
![2-(2-Chloroethyl)bicyclo[2.2.1]heptane](/img/structure/B13193926.png)
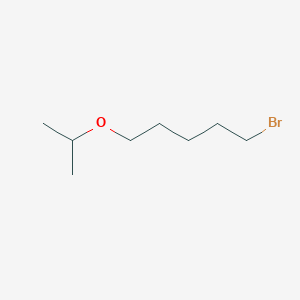
![4-(4-Methoxyphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13193946.png)
